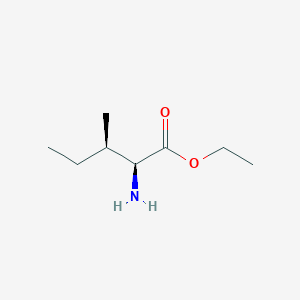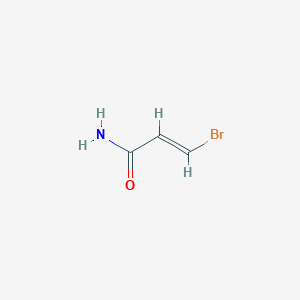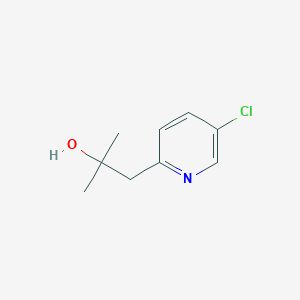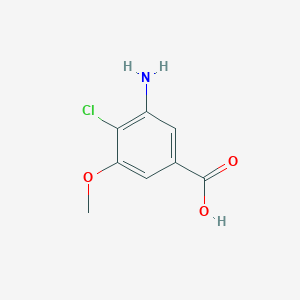
3-Amino-4-chloro-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-chloro-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and methoxy substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation Reaction: One common method involves the oxidation of using an oxidizing agent such as hydrogen peroxide in the presence of a base.
Double Bond Oxidation: Another method involves the oxidation of using peroxy acids like peroxyacetic acid.
Industrial Production Methods:
- Industrial production typically involves large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxyacetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceutical compounds.
- Studied for its effects on various biological targets and pathways.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-amino-4-chloro-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biological responses, depending on the context of its application. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison:
- 4-Amino-5-chloro-2-methoxybenzoic acid : Similar structure but different positioning of the amino and chloro groups. This difference can lead to variations in reactivity and biological activity.
- 2-Amino-5-methoxybenzoic acid : Lacks the chloro substituent, which can significantly alter its chemical properties and applications.
- 5-Chloro-2-methoxybenzoic acid : Lacks the amino group, affecting its potential interactions and uses in synthesis and research.
Uniqueness:
- The presence of both amino and chloro groups in 3-amino-4-chloro-5-methoxybenzoic acid provides unique reactivity patterns and potential applications that are distinct from its similar compounds.
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
3-amino-4-chloro-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-6-3-4(8(11)12)2-5(10)7(6)9/h2-3H,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
KGIVZIKNNBYSJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1Cl)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



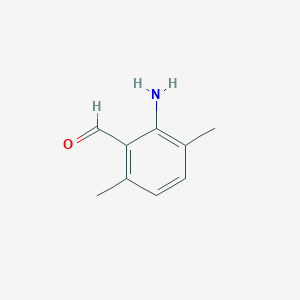
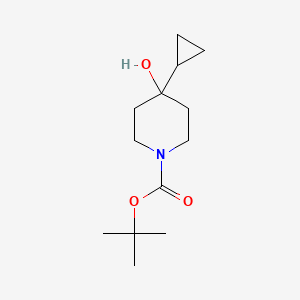
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
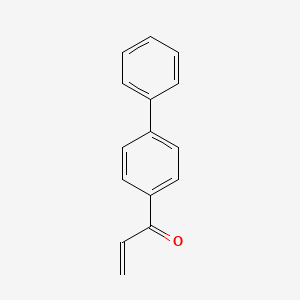
![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)
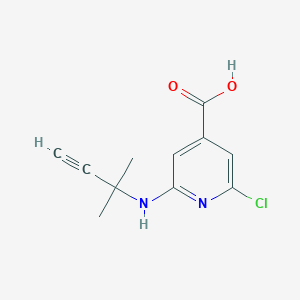
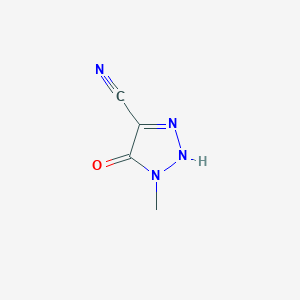
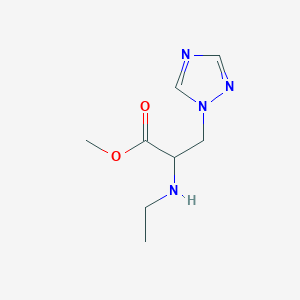

![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
